2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(propan-2-yl)acetamide
CAS No.: 1021258-62-7
Cat. No.: VC11963999
Molecular Formula: C20H22N4O2S
Molecular Weight: 382.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021258-62-7 |
|---|---|
| Molecular Formula | C20H22N4O2S |
| Molecular Weight | 382.5 g/mol |
| IUPAC Name | 2-[(3-cyclopropyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-propan-2-ylacetamide |
| Standard InChI | InChI=1S/C20H22N4O2S/c1-12(2)22-16(25)11-27-20-23-17-15(13-6-4-3-5-7-13)10-21-18(17)19(26)24(20)14-8-9-14/h3-7,10,12,14,21H,8-9,11H2,1-2H3,(H,22,25) |
| Standard InChI Key | LGXLNOJOVXEXLE-UHFFFAOYSA-N |
| SMILES | CC(C)NC(=O)CSC1=NC2=C(C(=O)N1C3CC3)NC=C2C4=CC=CC=C4 |
| Canonical SMILES | CC(C)NC(=O)CSC1=NC2=C(C(=O)N1C3CC3)NC=C2C4=CC=CC=C4 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s architecture integrates three key domains:
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Pyrrolo[3,2-d]pyrimidine Core: A bicyclic system combining pyrrole and pyrimidine rings, functionalized at position 3 with a cyclopropyl group and at position 4 with a ketone oxygen .
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Sulfanyl Linkage: A thioether (-S-) bridge connecting the core to an acetamide sidechain, enhancing metabolic stability compared to oxygen-based ethers.
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N-(Propan-2-yl)Acetamide: A branched alkylamide substituent contributing to lipophilicity and potential target binding via hydrogen bonding.
The planar pyrrolopyrimidine system facilitates π-π stacking interactions with biological targets, while the cyclopropyl group introduces steric constraints that may modulate selectivity .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 382.5 g/mol | |
| IUPAC Name | 2-[(3-Cyclopropyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-propan-2-ylacetamide | |
| Canonical SMILES | CC(C)NC(=O)CSC1=NC2=C(C(=O)N1C3CC3)NC=C2C4=CC=CC=C4 |
Synthesis and Analytical Characterization
Synthetic Pathways
The synthesis typically involves multistep organic reactions:
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Core Construction: Cyclocondensation of 4-aminopyrrole-3-carboxylates with cyclopropyl isocyanates yields the pyrrolopyrimidine scaffold .
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Sulfanyl Incorporation: Thiolation at position 2 using Lawesson’s reagent or thiourea derivatives introduces the sulfhydryl group .
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Acetamide Coupling: Reaction of 2-mercapto intermediates with N-(propan-2-yl)chloroacetamide under basic conditions (e.g., K₂CO₃ in DMF) completes the assembly.
Key challenges include regioselective functionalization and minimizing racemization at the cyclopropyl center. Purification often employs silica gel chromatography, with final compounds validated via -NMR and LC-MS.
Spectroscopic Profiles
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-NMR: Distinct signals include δ 1.2–1.4 ppm (cyclopropyl CH₂), δ 4.1–4.3 ppm (acetamide CH), and δ 7.3–7.5 ppm (phenyl protons).
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IR Spectroscopy: Strong absorptions at 1680 cm⁻¹ (C=O stretch) and 2550 cm⁻¹ (S-H stretch, pre-coupling) .
Biological Activities and Mechanism of Action
Antiproliferative Effects
Pyrrolopyrimidines bearing phenyl and sulfanyl groups show submicromolar activity against A549 (lung) and HCT116 (colon) cancer lines . Mechanistically, these compounds intercalate DNA and inhibit topoisomerase II, though the acetamide moiety’s role in target engagement warrants further study .
Table 2: Comparative Anticancer Activity of Pyrrolopyrimidine Analogs
| Compound | IC₅₀ (A549) | IC₅₀ (HCT116) | Target |
|---|---|---|---|
| Gemcitabine (control) | 0.8 µM | 1.2 µM | DNA synthesis |
| Thieno-pyrrolopyrimidine 36 | 0.3 µM | 0.5 µM | Kinase signaling |
| Target Compound | Pending | Pending | Hypothesized |
Structure-Activity Relationship (SAR) Insights
Role of the Cyclopropyl Group
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Steric Effects: The cyclopropyl’s rigid geometry prevents undesired conformations, improving target binding .
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Metabolic Stability: Compared to bulkier substituents (e.g., tert-butyl), cyclopropyl reduces CYP450-mediated oxidation .
Impact of Sulfanyl vs. Oxygen Linkers
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Sulfanyl Bridges: Enhance membrane permeability (LogP +0.4 vs. ethers) and resist hydrolytic cleavage.
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Electron Withdrawal: The sulfur atom slightly polarizes the acetamide carbonyl, potentially strengthening hydrogen bonds .
Pharmacokinetic and Toxicity Considerations
ADME Profiles
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